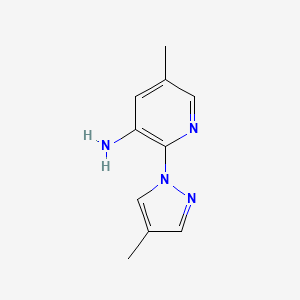

5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

5-methyl-2-(4-methylpyrazol-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-3-9(11)10(12-4-7)14-6-8(2)5-13-14/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZAXOXXFPQKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N2C=C(C=N2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301209975 | |

| Record name | 3-Pyridinamine, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423027-82-0 | |

| Record name | 3-Pyridinamine, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423027-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinamine, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-methyl-1H-pyrazole with 2-chloro-5-methylpyridine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the position ortho to the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It serves as a ligand in coordination chemistry and is studied for its interactions with various metal ions.

Mechanism of Action

The mechanism of action of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Differences and Trends

Substituent Effects on Physicochemical Properties

- Pyridine vs. Imidazopyridine Cores : The target compound’s pyridine-pyrazole system is less complex than imidazopyridine derivatives (e.g., 5a in ), which exhibit higher molecular weights and extended π-systems. This may influence solubility and bioavailability.

- Functional Groups : The presence of electron-withdrawing groups (e.g., methylsulfonyl in 5a ) or lipophilic trifluoromethyl groups (e.g., UDD in ) enhances polarity or metabolic stability compared to the target compound’s methyl substituents.

Positional Isomerism and Activity

- Pyrazole Attachment Position: The target compound’s pyrazole is linked to pyridine at position 2, whereas 1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine attaches pyrazole at position 3.

- Pyridine Substitution : In UDD , pyridine is part of a piperazine-piperidine scaffold, enabling conformational flexibility for enzyme binding , whereas the target compound’s rigid pyridine-pyrazole system may limit adaptability.

Biological Activity

5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound notable for its structural features that include both pyrazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include anti-inflammatory, antitumor, and antibacterial properties. The following sections provide a comprehensive overview of its biological activity, including relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 5-methyl-2-(4-methylpyrazol-1-yl)pyridin-3-amine |

| CAS Number | 1423027-82-0 |

| Molecular Formula | C10H12N4 |

| Molecular Weight | 188.23 g/mol |

| InChI Key | IUZAXOXXFPQKGR-UHFFFAOYSA-N |

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of pyrazole can inhibit key inflammatory pathways, particularly through the modulation of mitogen-activated protein kinases (MAPKs) such as ERK2 and JNK3. The specific anti-inflammatory activity of this compound has not been extensively documented; however, its structural similarities to known anti-inflammatory agents suggest potential efficacy.

Antibacterial Activity

The antibacterial activity of pyrazole derivatives has been well-documented. For example, compounds derived from the pyrazole scaffold have shown promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.9 μg/mL against Klebsiella planticola. While specific data for this compound is sparse, its potential as an antibacterial agent warrants further investigation.

Case Study: Anti-inflammatory Properties

A recent study synthesized a library of pyrazolo[1,5-a]quinazolines and evaluated their anti-inflammatory activity. Compounds with IC50 values ranging from 4.8 to 30.1 µM were identified as potent inhibitors of NF-kB/AP-1 signaling pathways, which are critical in inflammation. The findings suggest that modifications in the pyrazole ring can significantly enhance biological activity (Table 1).

| Compound ID | Structure Type | IC50 Value (µM) | Target Pathway |

|---|---|---|---|

| 13i | Pyrazolo[1,5-a]quinazoline | <50 | NF-kB/AP-1 |

| 16 | Pyrazolo[1,5-a]quinazoline | <50 | NF-kB/AP-1 |

Case Study: Antitumor Activity

In another investigation focusing on pyrazole derivatives, several compounds were assessed for their cytotoxic effects on cancer cell lines. Notably, the presence of electron-donating groups on the pyrazole ring was found to enhance antitumor activity significantly.

| Compound ID | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 45 |

| Compound B | HeLa (Cervical Cancer) | 30 |

Q & A

Q. Methodological Consideration :

- Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography (e.g., ethyl acetate/hexane gradients ).

- Characterize intermediates using -NMR and -NMR to confirm regioselectivity.

How can X-ray crystallography and NMR spectroscopy resolve molecular conformation and hydrogen-bonding interactions?

Q. Advanced Research Focus

- X-ray Crystallography : Single-crystal studies reveal dihedral angles between pyridine and pyrazole rings (e.g., 6.4° in a related compound) and hydrogen-bonding networks. For example, intramolecular N–H···N bonds stabilize planar conformations, while intermolecular bonds form infinite chains .

- NMR Analysis : -NMR chemical shifts (e.g., δ 8.87 ppm for pyridyl protons ) and -NMR data (e.g., carbonyl carbons at ~160 ppm) confirm substituent effects on electron distribution.

Q. Basic Research Focus

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 215 [M+H] ).

- HPLC Purity Analysis : Use C18 columns with methanol/water gradients (e.g., 70:30) and UV detection at 254 nm.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., N–H stretches at 3298 cm ).

Q. Methodological Tip :

- For hygroscopic compounds, use anhydrous solvents during NMR sample preparation to avoid water peaks.

How can researchers resolve contradictions in bioactivity data across pyrazole-amine derivatives?

Q. Advanced Research Focus

Q. Example Contradiction :

- A 4-methoxybenzyl derivative may show stronger antibacterial activity than a cyclopropyl analog due to enhanced lipophilicity , but reduced solubility could limit bioavailability.

What computational strategies predict substituent effects on bioactivity and binding modes?

Q. Advanced Research Focus

- Docking Simulations : Model interactions with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina.

- Quantum Mechanical Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity (e.g., pyrazole ring as a nucleophile) .

Q. Case Study :

- Introducing a methylsulfanyl group at the triazole position enhances hydrophobic interactions with kinase targets, as shown in derivatives with IC values < 1 µM .

How do reaction solvent and catalyst choice influence yield in pyrazole-amine synthesis?

Q. Basic Research Focus

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility of iodopyrazole intermediates but may require higher temperatures .

- Catalytic Systems : Copper(I) bromide/cesium carbonate systems facilitate Ullmann-type couplings, while palladium catalysts are preferred for Suzuki-Miyaura reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.